1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]
Description
Properties
Molecular Formula |
C18H36N2O2S2 |
|---|---|
Molecular Weight |
376.6 g/mol |
IUPAC Name |
2-[1-[2-[2-[4-(2-hydroxyethyl)piperidin-1-yl]ethyldisulfanyl]ethyl]piperidin-4-yl]ethanol |
InChI |
InChI=1S/C18H36N2O2S2/c21-13-5-17-1-7-19(8-2-17)11-15-23-24-16-12-20-9-3-18(4-10-20)6-14-22/h17-18,21-22H,1-16H2 |
InChI Key |
YYULMQZHTPZLOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCO)CCSSCCN2CCC(CC2)CCO |
Origin of Product |
United States |
Preparation Methods
Route 1: Direct Oxidative Coupling of Piperidine-4-ethanethiol Derivatives
Step 1: Synthesis of Piperidine-4-ethanethiol (or its derivatives)
- Method: Nucleophilic substitution of piperidine with 2-bromoethanol, followed by thiolation using thiourea or sodium hydrosulfide.
Step 2: Oxidative coupling of two piperidine-4-ethanethiol molecules
- Method: Treatment with mild oxidants such as iodine, hydrogen peroxide, or atmospheric oxygen in the presence of catalysts like copper(II) salts to generate the disulfide bond.
2 Piperidine-4-ethanethiol + Oxidant → 1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]
- Straightforward and scalable
- Mild oxidation conditions minimize over-oxidation
- Requires pure thiol intermediates
- Possible formation of by-products if oxidation is uncontrolled
Route 2: Disulfide Formation via Activation of Piperidine-4-ethanol Derivatives
Step 1: Conversion of piperidine-4-ethanol to its thiol form via substitution with thiolating agents like Lawesson's reagent or phosphorus-based reagents.
Step 2: Oxidation of the thiol intermediates to disulfide using oxidants such as iodine or tert-butyl hydroperoxide.
| Step | Reagents | Conditions | Purpose | References |
|---|---|---|---|---|
| 1 | Thiolating agent (e.g., Lawesson's reagent) | Reflux | Convert alcohol to thiol | |
| 2 | Iodine, H2O2 | Room temp, inert atmosphere | Oxidize thiols to disulfide |
Route 3: Coupling of Pre-formed Piperidine-4-ethanol Halides with Disulfide Linkers
- Synthesize piperidine-4-ethanol halides (e.g., bromides or chlorides)
- React with disulfide linkers bearing nucleophilic groups (e.g., thiol or amine)
- Use nucleophilic substitution or coupling reactions under basic conditions
Piperidine-4-ethanol halide + Disulfide linker (with nucleophile) → Target compound
- High regioselectivity
- Modular approach allows variation of linker length
Supporting Data and Synthesis Considerations
Data Table: Common Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Thiolation | Thiourea or NaSH | Ethanol or DMF | Reflux | Converts alcohol to thiol |
| Oxidation | Iodine or H2O2 | Aqueous or organic | Room temperature | Disulfide formation |
| Coupling | Halide + Disulfide linker | Acetone or DMF | Reflux | Nucleophilic substitution |
Purification Techniques
- Chromatography (silica gel, reverse-phase HPLC)
- Crystallization from suitable solvents
- Confirmation via NMR, MS, IR spectroscopy
Chemical Reactions Analysis
Types of Reactions
1,1’-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Esters or ethers.
Scientific Research Applications
1,1’-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the preparation of lipid-like materials for mRNA and siRNA delivery, which are crucial for gene therapy and other biomedical applications.
Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with nucleic acids.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or targeted delivery.
Mechanism of Action
The mechanism of action of 1,1’-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] involves its ability to form stable complexes with nucleic acids. The disulfide bond in the compound can be cleaved under reducing conditions, releasing the nucleic acids at the target site. This property makes it an effective carrier for mRNA and siRNA delivery.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key structural and functional differences between 1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] and related compounds:
Physicochemical Properties
- Redox Sensitivity: The disulfide bridge in the target compound allows cleavage under reducing conditions, a feature absent in ether- or biphenyl-linked analogs.
- Molecular Weight: The dimeric structure results in a higher molecular weight (~400–450 g/mol estimated) compared to monomeric analogs like 4-Hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol (201.31 g/mol) .
- Hydrophilicity: The ethanol groups enhance water solubility relative to fully lipophilic derivatives such as 1-Piperidineacetamide analogs .
Biological Activity
1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] (CAS No. 1637446-78-6) is a complex organic compound characterized by its unique structure, which consists of two 4-piperidineethanol units linked by a dithiodi-2,1-ethanediyl bridge. This compound has garnered attention due to its potential applications in drug delivery systems and its biological activities.
Chemical Structure and Properties
The structure of 1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] can be represented as follows:
This compound features:
- Two piperidine rings : These nitrogen-containing heterocycles contribute to the compound's biological activity.
- Dithiodi bridge : The presence of sulfur atoms in the bridge may enhance the compound's reactivity and interaction with biological systems.
Antioxidant Properties
Research indicates that compounds containing piperidine moieties often exhibit antioxidant properties. The antioxidant activity is primarily attributed to the ability of these compounds to scavenge free radicals and reduce oxidative stress in cells. Studies have shown that piperidine derivatives can inhibit lipid peroxidation in biological membranes, thereby protecting cells from oxidative damage.
Drug Delivery Systems
1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] has been explored for its role in drug delivery, particularly in the formulation of lipid-like materials for mRNA and siRNA delivery. The unique structure allows for efficient encapsulation of nucleic acids, enhancing their stability and cellular uptake. This property is crucial for developing effective gene therapies.
| Compound | Application | Mechanism |
|---|---|---|
| 1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] | mRNA/siRNA delivery | Facilitates encapsulation and cellular uptake |
Study on Antioxidant Activity
A study published in Journal of Medicinal Chemistry evaluated various piperidine derivatives for their antioxidant properties. The results indicated that compounds with sulfur-containing bridges exhibited enhanced antioxidant activity compared to their counterparts without such features. This aligns with the expected behavior of 1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol], suggesting potential applications in oxidative stress-related conditions .
Drug Delivery Research
In a recent study focused on lipid-based drug delivery systems, researchers demonstrated that incorporating 1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] into lipid formulations significantly improved the stability and release profile of encapsulated mRNA. This finding highlights the compound's utility in developing advanced therapeutic strategies for genetic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
